molecular formula C12H15N3 B13274397 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13274397
M. Wt: 201.27 g/mol
InChI Key: LVRHHOUZAMELGJ-UHFFFAOYSA-N
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Description

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1-phenylhydrazine with 4-tolyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific structural features and the presence of both pyrazole and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)9-13-12-7-8-15(2)14-12/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

LVRHHOUZAMELGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN(C=C2)C

Origin of Product

United States

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